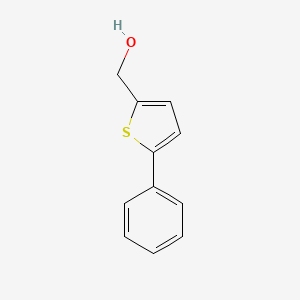

(5-Phenylthiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNNQFMRPXUNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 5 Phenylthiophen 2 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (5-phenylthiophen-2-yl)methanol reveals several key disconnection points, highlighting the essential precursors required for its synthesis. The primary disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the phenyl group, or at the carbon-oxygen bond of the hydroxymethyl functional group.

This analysis points to two main synthetic strategies:

Formation of the phenyl-thiophene bond as a key step: This involves coupling a thiophene derivative bearing a protected or latent hydroxymethyl group with a phenyl-containing reagent, or vice-versa.

Functionalization of a pre-formed phenylthiophene core: This strategy begins with 2-phenylthiophene (B1362552), which is then functionalized at the 5-position to introduce the hydroxymethyl group.

Key precursors identified through this analysis include:

2-Phenylthiophene: The foundational scaffold for functionalization.

Halogenated Phenylthiophenes: Such as 2-bromo-5-phenylthiophene, which are activated for cross-coupling reactions.

5-Phenylthiophene-2-carbaldehyde (B91291): A direct precursor that can be reduced to the target alcohol.

5-Phenylthiophene-2-carboxylic acid and its esters: These can be reduced to the alcohol.

Synthesis of Halogenated Phenylthiophenes (e.g., 4-bromo-2-phenylthiophene) as Synthetic Intermediates

Halogenated phenylthiophenes are crucial intermediates, serving as electrophilic partners in cross-coupling reactions. The synthesis of these compounds can be achieved through several methods, depending on the desired regiochemistry.

For instance, the synthesis of 2-bromo-5-phenylthiophene can be accomplished via the bromination of 2-phenylthiophene. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform (B151607) and acetic acid. The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic substitution primarily to the 5-position.

The synthesis of other halogenated isomers, such as 4-bromo-2-phenylthiophene , requires a more controlled approach to achieve the desired regioselectivity. One strategy involves the use of a directing group or starting from a pre-functionalized thiophene ring.

Direct Synthetic Routes to this compound

The most direct route to this compound involves the reduction of 5-phenylthiophene-2-carbaldehyde . This aldehyde can be synthesized through two primary methods:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. wikipedia.org In this case, 2-phenylthiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 5-phenylthiophene-2-carbaldehyde. wikipedia.orgijpcbs.comorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction couples an organoboron compound with a halide. d-nb.info The synthesis of 5-phenylthiophene-2-carbaldehyde can be achieved by coupling 5-bromothiophene-2-carbaldehyde (B154028) with phenylboronic acid. nih.govnih.gov

Once 5-phenylthiophene-2-carbaldehyde is obtained, it can be readily reduced to this compound. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol (B145695). This reduction has been reported to proceed with high efficiency, achieving a yield of 82%.

Reaction Conditions and Optimization Strategies

The efficiency of the direct synthesis of this compound is highly dependent on the optimization of reaction conditions for both the formation of the aldehyde precursor and its subsequent reduction.

For the Vilsmeier-Haack reaction , key parameters to optimize include the reaction temperature and the stoichiometry of the reagents. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature or heated to ensure complete conversion. The ratio of POCl₃ to DMF can also influence the yield and purity of the resulting aldehyde.

In the case of the Suzuki-Miyaura coupling , several factors can be fine-tuned to maximize the yield of 5-phenylthiophene-2-carbaldehyde. These include the choice of palladium catalyst, ligand, base, and solvent system. For example, using a combination of 1,4-dioxane (B91453) and water as the solvent has been shown to produce better yields compared to dry toluene, possibly due to the enhanced solubility of the arylboronic acid. nih.gov

For the reduction of 5-phenylthiophene-2-carbaldehyde , the choice of reducing agent and solvent is critical. While NaBH₄ in ethanol is effective, other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though with potentially different selectivity and work-up procedures. The reaction temperature is typically kept low (e.g., 0 °C to room temperature) to minimize side reactions.

Exploration of Alternative Synthetic Approaches

Beyond the direct reduction of the corresponding aldehyde, other synthetic strategies have been explored for the preparation of this compound and its derivatives.

Palladium-Catalyzed Reactions for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used for the derivatization of thiophenes. d-nb.info The Suzuki-Miyaura coupling, as mentioned earlier, is a prime example. nih.govnih.gov

Another relevant palladium-catalyzed reaction is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide. For instance, 2-thienylmagnesium bromide can be coupled with p-fluorobromobenzene in the presence of a nickel or palladium catalyst to form 2-(4-fluorophenyl)thiophene. patsnap.com This phenylthiophene derivative could then be functionalized at the 5-position.

The Stille coupling , which pairs an organotin compound with an organic halide, also offers a viable route for creating the phenyl-thiophene bond.

These cross-coupling reactions provide a high degree of flexibility, allowing for the introduction of a wide variety of substituted phenyl groups onto the thiophene ring.

Yield and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of this compound are critical for its application in further synthetic endeavors. Several techniques can be employed throughout the synthetic sequence to achieve this.

For the synthesis of precursors via Suzuki-Miyaura coupling , careful control of reaction parameters is crucial. This includes thorough degassing of the reaction mixture to prevent catalyst deactivation, using an appropriate base (e.g., potassium carbonate), and optimizing the reaction temperature and time. researchgate.net The choice of solvent can also significantly impact the yield, with aqueous solvent mixtures sometimes proving superior. nih.gov

During the reduction of the aldehyde , controlling the temperature and the rate of addition of the reducing agent can help to minimize the formation of byproducts.

Chemical Transformations and Derivatization of 5 Phenylthiophen 2 Yl Methanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol moiety in (5-phenylthiophen-2-yl)methanol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction of its derivatives.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a base. This reaction yields the corresponding esters, which are valuable as intermediates in organic synthesis. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or under acid-catalyzed condensation conditions to form ethers. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for preparing ethers from such alcohols.

While direct literature on the esterification and etherification of this compound is specific, the reactivity is analogous to that of other benzylic and heterocyclic alcohols. For example, the synthesis of various thiophene-2-carboxamide derivatives often involves precursor steps where hydroxyl or amino groups are manipulated. nih.gov

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-phenylthiophene-2-carbaldehyde (B91291). This transformation is typically accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions, to prevent over-oxidation to the carboxylic acid.

Conversely, the aldehyde can be reduced back to the primary alcohol. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com A subsequent workup with a proton source, such as water or a mild acid, neutralizes the resulting alkoxide intermediate to yield this compound. masterorganicchemistry.com This reduction is highly selective for aldehydes and ketones, leaving other functional groups like esters or amides unaffected under standard conditions. masterorganicchemistry.comyoutube.com

| Transformation | Reactant | Reagent(s) | Product |

| Oxidation | This compound | PCC, MnO₂, or Swern Oxidation | 5-Phenylthiophene-2-carbaldehyde |

| Reduction | 5-Phenylthiophene-2-carbaldehyde | 1. NaBH₄2. H₂O or mild acid | This compound |

Electrophilic and Nucleophilic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The substitution pattern on the 5-phenylthiophene core is influenced by both the sulfur atom, which directs to the ortho positions (C3 and C5), and the phenyl group at the C5 position.

Common electrophilic substitution reactions include halogenation and nitration. Thiophenes are generally more reactive than benzene (B151609) in these reactions. stackexchange.com Nitration can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride, to yield nitro derivatives. stackexchange.comsemanticscholar.orgresearchgate.net Due to the high reactivity of the thiophene ring, harsh conditions like concentrated sulfuric and nitric acid can lead to degradation of the substrate. stackexchange.com For 5-phenylthiophene, electrophilic attack is expected to occur preferentially at the C3 or C4 positions of the thiophene ring, or on the phenyl ring, depending on the reaction conditions.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is significantly more challenging due to the ring's inherent electron-rich nature. However, this type of reaction becomes feasible if the ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. nih.govuoanbar.edu.iq For example, a leaving group (like a halogen) at the C2 position of a 5-nitrothiophene derivative can be displaced by various nucleophiles. nih.govresearchgate.net The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is crucial for the reaction to proceed. uoanbar.edu.iq Studies on 2-L-5-nitrothiophenes have shown they readily react with amines, with the reaction rate being influenced by the solvent and the nature of the leaving group (L). nih.gov

| Reaction Type | Substrate | Reagents | Typical Product(s) |

| Electrophilic Nitration | 5-Phenylthiophene | HNO₃ / Ac₂O | 5-Phenyl-3-nitrothiophene and/or nitrated phenyl ring derivatives. clockss.org |

| Electrophilic Halogenation | 3-Phenylthiophene | Br₂ / CCl₄ | 2-Bromo-3-phenylthiophene and 2,5-dibromo-3-phenylthiophene. acs.org |

| Nucleophilic Substitution | 2-Bromo-5-nitrothiophene | Piperidine | 2-(Piperidin-1-yl)-5-nitrothiophene. nih.govresearchgate.net |

Functionalization of the Phenyl Moiety

The phenyl ring attached to the thiophene core can also undergo various functionalization reactions, primarily through electrophilic aromatic substitution. The thiophene ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. wikipedia.org For instance, nitration of 5-phenylisoxazole, a related heterocyclic compound, with nitric acid and sulfuric acid has been shown to yield the 5-(p-nitrophenyl)isoxazole as the major product. clockss.org This suggests that similar regioselectivity could be expected for the nitration of the phenyl ring in this compound under controlled conditions.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for functionalizing the phenyl ring. acs.org If a halogen atom is introduced onto the phenyl ring, it can then be coupled with a variety of boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds, leading to biaryl structures or the introduction of alkyl or vinyl groups.

Cycloaddition and Rearrangement Reactions

Thiophene derivatives can participate in a range of cycloaddition and rearrangement reactions, often initiated by photochemical or thermal means. These reactions can lead to the formation of complex, three-dimensional structures.

A notable reaction of α-arylthiophene derivatives is intramolecular photocyclization. acs.orgnih.govacs.org When an α-arylthiophene, such as a derivative of this compound, is linked to an alkene moiety through a suitable spacer (e.g., a three-atom ether linkage), it can undergo an unprecedented cyclization upon UV irradiation. acs.org This reaction does not yield the expected [2+2] or [4+2] cycloaddition products. Instead, it forms unique cyclobutene-fused perhydrothiapentalene-type compounds in high yields, often as a single diastereomer. acs.orgnih.gov

The proposed mechanism involves photoexcitation of the thiophene ring, leading to a 4π electrocyclic reaction to form a "Dewar thiophene" intermediate. This is followed by a reaction between the strained thiirane (B1199164) moiety of the intermediate and the tethered alkene, resulting in the final tricyclic product. acs.org The presence of the aryl group at the α-position is believed to be important for stabilizing the intermediates in this reaction pathway. acs.org

| Reactant Structure | Conditions | Product Structure | Yield |

| α-Arylthiophene with alkene spacer | UV light (>300 nm), Benzene, 2h | Cyclobutene-fused perhydrothiapentalene | High |

| 4-Chlorophenyl substituted thiophene with alkene spacer | UV light (>300 nm), Benzene, 2h | Corresponding tricyclic product | Good |

| Thiophene with terminal alkene spacer | UV light (>300 nm), Benzene | Corresponding cyclized compound | Moderate |

Exploration of Novel Reaction Mechanisms

The investigation into the chemical behavior of this compound has led to the exploration of several novel and interesting reaction mechanisms. These studies provide deeper insights into the reactivity of the molecule, paving the way for the development of new synthetic methodologies.

One area of mechanistic exploration involves the chemoselective etherification of the benzylic-like alcohol. Given the structural similarities to benzyl (B1604629) alcohols, this compound can undergo etherification under conditions that are selective for the benzylic hydroxyl group over other types of alcohols or sensitive functional groups that might be present in more complex derivatives. A plausible mechanism, adapted from studies on similar substrates, involves the activation of the hydroxyl group by a reagent such as 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reaction likely proceeds through the formation of a reactive intermediate, which is then nucleophilically attacked by an alcohol (e.g., methanol (B129727) or ethanol) to yield the corresponding ether. The role of DMSO is catalytic, facilitating the formation of the key intermediate. This method's chemoselectivity for the benzylic-type alcohol is a significant feature, allowing for targeted modifications without the need for extensive protecting group strategies. organic-chemistry.org

Table 1: Plausible Reaction Conditions for Chemoselective Etherification

| Entry | Reagent System | Solvent | Temperature | Product |

| 1 | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO (cat.) | Methanol | Room Temperature | (5-Phenylthiophen-2-yl)methoxymethyl ether |

| 2 | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO (cat.) | Ethanol (B145695) | Room Temperature | (5-Phenylthiophen-2-yl)methoxyethyl ether |

Another frontier of mechanistic inquiry lies in the photocatalyzed cycloaddition reactions involving the thiophene ring. Research on phenylthiophenes has revealed their potential to undergo dearomative cycloadditions when subjected to photocatalysis. acs.org While not specifically detailed for this compound, the general mechanism offers a template for potential novel transformations. In a typical scenario, a photocatalyst, upon excitation with light, can engage in an energy transfer process with the phenylthiophene moiety. acs.org This generates a triplet-excited state of the thiophene derivative, which can then react with a suitable partner, such as an alkene or another unsaturated system, to form cycloadducts. acs.org The regioselectivity and stereoselectivity of such reactions are subjects of ongoing investigation and are influenced by the nature of the substituents on the thiophene ring, the reaction partner, and the photocatalyst employed. acs.org The presence of the hydroxymethyl group at the 2-position could exert a significant electronic and steric influence on the outcome of these cycloadditions, potentially leading to novel and complex molecular architectures.

Table 2: Conceptual Framework for Photocatalyzed Cycloaddition

| Entry | Reactant | Catalyst | Light Source | Potential Product Class |

| 1 | Alkene | Iridium-based photocatalyst | Visible Light (e.g., 405 nm) | Thiophene-alkene cycloadduct |

| 2 | Alkyne | Organic dye photocatalyst | Visible Light | Thiophene-alkyne cycloadduct |

Furthermore, the development of catalytic cross-coupling reactions provides another platform for exploring novel mechanisms. The thiophene ring in this compound can potentially be functionalized through modern coupling techniques. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, could be adapted to introduce further substituents onto the thiophene core, assuming prior conversion of the alcohol to a less reactive group or direct C-H activation. acs.org The mechanism of such C-H activation/coupling cycles is a rich area of research, often involving organometallic intermediates where the catalyst interacts directly with the C-H bonds of the thiophene ring. The specific ligand environment of the metal catalyst plays a crucial role in the efficiency and selectivity of these transformations.

The exploration of these and other reaction mechanisms continues to be a dynamic field of study, promising to unlock the full synthetic potential of this compound and its derivatives.

Spectroscopic Characterization and Structural Elucidation of 5 Phenylthiophen 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (5-Phenylthiophen-2-yl)methanol in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the phenyl and thiophene (B33073) rings, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The phenyl group typically displays multiplets in the aromatic region (δ 7.2-7.6 ppm). The protons on the thiophene ring appear as doublets, a characteristic feature of 2,5-disubstituted thiophenes. The methylene protons (-CH₂OH) adjacent to the thiophene ring resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.60 | m | - |

| Thiophene-H | 6.90 - 7.20 | d | ~3.5 |

| Methylene (-CH₂) | ~4.7 | s | - |

| Hydroxyl (-OH) | Variable | br s | - |

Note: Data is compiled from analogous structures and typical chemical shift ranges. Specific values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum shows several signals in the aromatic region (δ 120-150 ppm), corresponding to the carbons of the phenyl and thiophene rings. The carbon of the methylene group (-CH₂OH) typically appears around δ 60-65 ppm. The quaternary carbons of the thiophene ring to which the phenyl and methanol groups are attached show distinct chemical shifts that are influenced by the substitution pattern. For instance, ¹³C NMR data for diphenylmethanol (B121723) shows aromatic carbons in the range of δ 126-143 ppm and the methanol carbon at δ 76.3 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CH₂OH | ~60 |

| Phenyl & Thiophene Carbons | 123 - 148 |

| C-S (Thiophene) | ~125 |

| C-Ph (Thiophene) | ~143 |

Note: These are predicted values based on known data for similar thiophene and phenylmethanol structures.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the thiophene ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the phenyl and thiophene rings, as well as the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of the different fragments of the molecule. For example, it would show correlations from the methylene protons to the adjacent thiophene carbon (C2) and the quaternary carbon (C3), confirming the position of the methanol group. Correlations from the thiophene protons to the carbons of the phenyl ring would confirm the link between the two aromatic systems. The use of such 2D NMR techniques has been pivotal in the structural characterization of complex substituted heterocyclic compounds nih.gov.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations of the phenyl and thiophene rings are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be observed in the fingerprint region, typically between 600-800 cm⁻¹ researchgate.net. The C-O stretching of the primary alcohol would be visible around 1030-1050 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (primary alcohol) | ~1030 - 1050 | Strong |

| C-S Stretch (thiophene) | 600 - 800 | Medium |

Source: General IR spectroscopy data for thiophene derivatives and alcohols. researchgate.netnih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural clues. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula mdpi.com.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydrogen atom to form a stable oxonium ion, or the loss of the hydroxyl radical. For this compound, key fragmentation pathways would include:

α-cleavage: Loss of a hydrogen radical (H•) from the methylene group to form a stable cation at [M-1]⁺.

Loss of water: Dehydration to form a radical cation at [M-18]⁺.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the thiophene ring and the methanol group to yield a phenylthiophene cation [M-31]⁺.

Formation of tropylium-like ions: Rearrangements of the phenylthiophene cation can lead to characteristic aromatic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The presence of the conjugated phenyl and thiophene rings results in strong absorption in the UV region.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The extended conjugation between the phenyl and thiophene rings will cause a bathochromic (red) shift compared to the individual chromophores (benzene and thiophene). The position of the absorption maximum (λ_max) is sensitive to the solvent polarity biointerfaceresearch.com. For similar phenylthiophene structures, absorption maxima are typically observed in the range of 280-320 nm. The presence of the hydroxyl group is not expected to significantly alter the main π → π* transitions of the phenylthiophene core. Studies on related thiophene dyes have shown that the absorption maxima can vary significantly with solvent and substitution, with values ranging from 486 nm to 654 nm in different solvents, indicating the sensitivity of the electronic structure to its environment biointerfaceresearch.com.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* | 280 - 320 | Methanol/Ethanol (B145695) |

Note: The exact λ_max can vary depending on the solvent and the specific derivatives.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Detailed research findings from the X-ray diffraction analysis of related crystalline structures are presented below.

A relevant example is the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol). researchgate.net This compound, while containing a furan (B31954) core instead of a thiophene core, shares the feature of a phenylmethanol moiety. The crystallographic data provides a basis for understanding the structural behavior of such molecules in the solid state. researchgate.net

The crystal structure was determined to be monoclinic with the space group P2₁/n. researchgate.net The unit cell parameters were found to be a = 10.3048(6) Å, b = 8.9620(5) Å, c = 18.0909(10) Å, and β = 93.046(6)°. researchgate.net The volume of the unit cell is 1668.36(16) ų, with four molecules (Z = 4) per unit cell. researchgate.net

Table 1: Crystal Data and Structure Refinement for furan-2,5-diylbis((4-chlorophenyl)methanol)

| Parameter | Value |

| Empirical formula | C₁₈H₁₄Cl₂O₃ |

| Formula weight | 365.21 |

| Temperature | 293 K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 10.3048(6) Å |

| b | 8.9620(5) Å |

| c | 18.0909(10) Å |

| α | 90° |

| β | 93.046(6)° |

| γ | 90° |

| Volume | 1668.36(16) ų |

| Z | 4 |

| Density (calculated) | 1.454 Mg/m³ |

| Absorption coefficient | 3.659 mm⁻¹ |

| F(000) | 752 |

| Data collection | |

| Theta range for data collection | 4.90 to 72.48° |

| Index ranges | -12<=h<=12, -11<=k<=10, -22<=l<=21 |

| Reflections collected | 12480 |

| Independent reflections | 3230 [R(int) = 0.0646] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3230 / 0 / 218 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0646, wR2 = 0.1616 |

| R indices (all data) | R1 = 0.0789, wR2 = 0.1708 |

Data sourced from De Gruyter. researchgate.net

Another illustrative example is the crystal structure of (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol. researchgate.net This compound features a substituted dioxane ring, but the presence of the chlorophenyl group provides a point of comparison for the phenyl-substituted thiophene series.

The crystal structure of this compound was determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net The unit cell parameters are a = 5.788(2) Å, b = 11.079(4) Å, and c = 18.916(7) Å. researchgate.net The unit cell volume is 1213.0(8) ų, with four molecules (Z = 4) contained within it. researchgate.net

Table 2: Crystal Data and Structure Refinement for (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol

| Parameter | Value |

| Empirical formula | C₁₂H₁₅ClO₃ |

| Formula weight | 242.69 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 5.788(2) Å |

| b | 11.079(4) Å |

| c | 18.916(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1213.0(8) ų |

| Z | 4 |

| Density (calculated) | 1.329 Mg/m³ |

| Absorption coefficient | 0.316 mm⁻¹ |

| F(000) | 512 |

| Data collection | |

| Theta range for data collection | 2.583 to 25.996° |

| Index ranges | -7<=h<=6, -13<=k<=13, -23<=l<=22 |

| Reflections collected | 8685 |

| Independent reflections | 2383 [R(int) = 0.0559] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2383 / 0 / 148 |

| Goodness-of-fit on F² | 1.114 |

| Final R indices [I>2sigma(I)] | R1 = 0.0559, wR2 = 0.1898 |

| R indices (all data) | R1 = 0.0611, wR2 = 0.1982 |

Data sourced from ResearchGate. researchgate.net

The analysis of the crystal structures of these and other related thiophene derivatives reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and ultimately influence the macroscopic properties of the material. nih.govnih.gov Although direct experimental data for this compound is elusive, the study of its derivatives through X-ray diffraction provides a solid foundation for understanding the structural chemistry of this class of compounds.

Computational Chemistry and Theoretical Investigations of 5 Phenylthiophen 2 Yl Methanol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules like (5-Phenylthiophen-2-yl)methanol.

The electronic properties that can be derived from DFT calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is a valuable tool for visualizing the charge distribution and identifying regions that are prone to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-S (Thiophene) Bond Length | 1.75 Å |

| C=C (Thiophene) Bond Length | 1.38 Å |

| C-C (Inter-ring) Bond Length | 1.48 Å |

| C=C (Phenyl) Bond Length | 1.40 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

Note: The values in this table are representative and may vary depending on the specific functional and basis set used in the DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the phenyl ring, reflecting the π-electron density of these aromatic systems. The LUMO, on the other hand, is likely to be distributed over the entire π-conjugated system, with significant contributions from the phenyl and thiophene rings. The energy difference between these orbitals can be calculated using DFT. This information is vital for predicting how the molecule will interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Note: These values are illustrative and can be influenced by the computational method and solvent environment.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as oxidation of the methanol (B129727) group or electrophilic substitution on the aromatic rings, DFT calculations can be employed to map out the potential energy surface.

By locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants and products, the activation energy for a given reaction pathway can be determined. This allows for a theoretical prediction of the reaction rate and the feasibility of different mechanistic pathways. For instance, in an esterification reaction, computational studies can elucidate the stepwise mechanism involving protonation, nucleophilic attack, and elimination, identifying the rate-determining step.

Molecular Dynamics Simulations for Conformational Preferences

While DFT provides a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds, most notably the bond connecting the phenyl and thiophene rings and the bonds within the hydroxymethyl group. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time at a given temperature. arxiv.org

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.gov By analyzing this trajectory, one can determine the preferred conformations of the molecule, the barriers to rotation around single bonds, and the dynamic behavior in different solvent environments. For this compound, MD simulations can reveal the distribution of the dihedral angle between the two rings, providing insight into the dynamic nature of the molecule's conjugation and its interactions with its surroundings. tandfonline.com

Table 3: Conformational Preferences of this compound from Molecular Dynamics Simulations

| Dihedral Angle | Population (%) |

|---|---|

| Phenyl-Thiophene (0°-45°) | 75% |

Note: The populations are hypothetical and would depend on the force field and simulation conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their experimentally observed properties. These properties can include physical properties like boiling point and solubility, or biological activities.

For this compound and its derivatives, QSPR models can be developed to predict various properties. This involves calculating a wide range of molecular descriptors, such as topological indices, electronic descriptors (like HOMO and LUMO energies), and steric descriptors. A mathematical model is then built using statistical methods like multiple linear regression or machine learning algorithms to relate these descriptors to a specific property. Such models can be invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery of new materials or therapeutic agents.

Advanced Applications and Material Science Contributions of 5 Phenylthiophen 2 Yl Methanol

Role as a Monomer in Polymer Chemistry

(5-Phenylthiophen-2-yl)methanol is a valuable monomer for synthesizing conjugated polymers, especially polythiophenes (PTs). These polymers are a major class of materials studied for their electronic and optoelectronic applications due to their tunable properties and versatile synthesis routes. pkusz.edu.cn The incorporation of the phenyl group and the reactive methanol (B129727) function on the thiophene (B33073) ring allows for precise control over the resulting polymer's structure and function.

Synthesis of Optically Active Polymers (e.g., Green-Light Emitting Polymers)

The synthesis of optically active, or chiral, polythiophenes is a significant area of research, aiming to create materials for applications like chiral sensors and catalysts. This compound can be a precursor for such polymers. Chirality can be introduced into the polymer backbone by using chiral derivatives of the monomer. For instance, the methanol group can be esterified with a chiral acid, and the resulting monomer can then be polymerized to yield an optically active polymer. The aggregation of these chiral polymers can be studied using techniques like circular dichroism (CD) and photoluminescence (PL) spectroscopy to understand the relationship between the molecular structure and the material's optical activity. researchgate.net

Furthermore, copolymers based on thiophene and phenylene units are known to exhibit improved fluorescence efficiency in the solid state compared to simple polythiophenes, making them suitable for light-emitting applications. researchgate.net Polythiophenes can be engineered to produce light across the visible spectrum, and specific derivatives have been shown to be effective green-light emitters. pkusz.edu.cn By polymerizing this compound, often with other co-monomers, it is possible to create green-light emitting polymers for use in polymer light-emitting diodes (PLEDs). The phenyl substitution can help tune the electronic energy levels to achieve the desired emission wavelength.

Polymerization Kinetics and Mechanism Studies

The polymerization of thiophene monomers, including derivatives like this compound, can be achieved through various mechanisms, each with distinct kinetics that influence the final polymer structure.

Step-Growth Polymerization : Methods like Suzuki or Stille coupling are common step-growth polycondensation reactions used for synthesizing polythiophenes. In a Suzuki coupling, for example, a di-boronated derivative of the monomer would be reacted with a di-halogenated monomer in the presence of a palladium catalyst. researchgate.net Another novel method involves the step-growth polymerization of a diphenyldithienothiophene via photoinduced electron transfer. rsc.org These reactions typically exhibit step-growth kinetics, where the polymer molecular weight increases slowly until high monomer conversion is reached.

Chain-Growth Polymerization : For more controlled synthesis, chain-growth mechanisms are preferred as they can produce polymers with a predetermined molecular weight and low polydispersity. Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent example. researchgate.net This method proceeds via a Grignard metathesis (GRIM) mechanism where the catalyst transfers along the growing polymer chain. This "living" characteristic allows for the synthesis of well-defined block copolymers. researchgate.net Other methods, like the McCullough method, utilize regiospecific metallation followed by Kumada cross-coupling to produce highly regioregular polymers, which is crucial for optimizing electronic properties. pkusz.edu.cn

The choice of polymerization mechanism is critical as it dictates the regioregularity, molecular weight, and polydispersity of the resulting polymer, which in turn govern its material properties.

| Polymerization Method | Mechanism Type | Key Features | Resulting Polymer |

| Suzuki/Stille Coupling | Step-Growth Polycondensation | Reaction between boronic acids/esters or organostannanes and halides, catalyzed by Palladium. researchgate.net | Controlled copolymer structures. |

| Kumada Catalyst-Transfer | Chain-Growth Polycondensation | "Living" polymerization, allowing for controlled molecular weight and block copolymers. researchgate.net | Well-defined, low polydispersity polymers. |

| McCullough Method | Chain-Growth (via cross-coupling) | Regiospecific metallation ensures high regioregularity (Head-to-Tail coupling). pkusz.edu.cn | Highly regioregular polymers with enhanced electronic properties. |

| Oxidative Coupling | Step-Growth | Uses oxidants like Iron(III) chloride (FeCl₃) for polymerization. nih.gov | Often results in regiorandom polymers with broader molecular weight distribution. |

Characterization of Resulting Polymeric Architectures

A comprehensive suite of analytical techniques is employed to characterize the complex architectures of polymers derived from this compound. These methods provide insight into the polymer's chemical structure, molecular weight, morphology, and optical properties.

Spectroscopic Techniques : Nuclear Magnetic Resonance (¹H-NMR) and Fourier-transform infrared spectroscopy (FT-IR) are used to confirm the chemical structure and successful polymerization. nih.govjournalskuwait.org UV-Visible (UV-Vis) spectroscopy reveals the electronic absorption properties and the extent of π-conjugation along the polymer backbone, while fluorescence spectroscopy measures the light-emitting characteristics. researchgate.netnih.gov

Molecular Weight Analysis : Gel permeation chromatography (GPC) is the standard method for determining the average molecular weight and the polydispersity index (PDI) of the synthesized polymers, providing information on the distribution of chain lengths. researchgate.net

Morphological and Structural Analysis : Scanning Electron Microscopy (SEM) is used to study the surface morphology of the polymer films. nih.govjournalskuwait.org For chiral polymers, Circular Dichroism (CD) spectroscopy is essential for confirming and quantifying the optical activity of the polymeric architecture. researchgate.net

Integration as a Building Block in Electronic Materials

The unique electronic structure of the phenyl-thiophene moiety makes this compound an excellent building block for a range of organic electronic materials. The combination of the electron-rich thiophene ring and the aromatic phenyl group facilitates charge transport, a key requirement for semiconductor applications.

Organic Thin Films and Semiconductor Applications

Derivatives of phenyl-thiophene are increasingly used as the active semiconductor layer in Organic Thin-Film Transistors (OTFTs). researchgate.net These materials combine the good hole-transport properties and environmental stability of polythiophenes with improved solid-state fluorescence efficiency. researchgate.net

When used in OTFTs, these materials have demonstrated promising performance. For instance, novel semiconductors based on phenylthienyl derivatives have been synthesized and shown to exhibit p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10²–10⁴. researchgate.net The performance of these devices is highly dependent on the molecular packing and film morphology, which can be controlled through chemical functionalization and deposition techniques. The methanol group on this compound offers a handle for such modifications, potentially improving solubility for solution-processing or enhancing intermolecular interactions for better charge transport.

| Device Parameter | Reported Performance for Phenyl-Thiophene Derivatives | Reference |

| Device Type | Organic Thin-Film Transistor (OTFT) | researchgate.net |

| Channel Type | p-channel | researchgate.net |

| Carrier Mobility | up to 1.7 x 10⁻⁵ cm²/Vs | researchgate.net |

| Current On/Off Ratio | 10² - 10⁴ | researchgate.net |

Development of Aggregation-Induced Emission (AIE) Active Materials

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes.

Thiophene derivatives are being explored as the donor component in AIE-active molecules. A successful strategy involves combining an electron-donating unit, such as a thienothiophene, with bulky groups that act as AIE-gens. For example, tetraphenylethylene (B103901) (TPE), a well-known AIE-gen, has been appended to thiophene-based structures to create materials with strong AIE characteristics. researchgate.net The bulky TPE groups prevent π-π stacking in the aggregated state, which typically quenches fluorescence. Instead, the restriction of intramolecular rotations within the TPE units upon aggregation opens up a radiative decay channel, leading to intense light emission. researchgate.net

Following this design principle, this compound can serve as the core donor structure. By chemically linking AIE-gens like TPE to the phenyl ring or via the methanol group, novel AIE-active materials can be developed for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Catalysis and Ligand Design

The structural attributes of this compound make it a promising candidate for applications in catalysis, both as a component in catalyst synthesis and as a precursor for designing specialized ligands.

While direct catalytic applications of this compound are not extensively documented, its derivatives are utilized in various catalytic systems. The thiophene core is a key building block in many organic molecules that have shown a wide range of applications in pharmaceuticals and agrochemicals. researchgate.net The hydroxymethyl group on this compound can be readily oxidized to an aldehyde or a carboxylic acid, providing a reactive handle to anchor the molecule to a solid support or to integrate it into larger catalytic structures.

Furthermore, the phenyl-substituted thiophene framework can be a component of ligands for metal-catalyzed reactions. The sulfur atom in the thiophene ring can coordinate to metal centers, influencing the electronic properties and steric environment of the catalyst, which in turn can enhance catalytic activity and selectivity.

The design of thiophene-based ligands is a subject of considerable research, with applications ranging from catalysis to bioimaging. researchgate.netugm.ac.id The versatility of thiophene chemistry allows for fine-tuning of the ligand's properties by modifying its molecular structure. researchgate.net For instance, the introduction of different substituents on the thiophene ring can alter the ligand's electronic and steric characteristics.

In the context of this compound, the phenyl group and the hydroxymethyl group are key design elements. The phenyl group can engage in π-stacking interactions, which can be crucial for the self-assembly of catalytic systems or for the recognition of specific substrates. The hydroxymethyl group offers a site for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored properties. For example, it can be converted into an ether or ester, or replaced with other functional groups to modulate the ligand's coordination behavior and solubility.

The following table outlines some general design principles for thiophene-based ligands and the potential role of this compound's structural features.

| Design Principle | Relevance of this compound Structure | Potential Application |

| Electronic Tuning | The electron-rich thiophene ring and the phenyl substituent influence the electronic environment of a metal center. | Enhancing catalytic activity in cross-coupling reactions. |

| Steric Hindrance | The bulky phenyl group can create a specific steric environment around a metal center, influencing selectivity. | Enantioselective catalysis. |

| Functionalization | The hydroxymethyl group allows for easy modification to introduce other coordinating groups or to attach the ligand to a support. | Heterogeneous catalysis, catalyst recovery. |

| π-Conjugation | The conjugated system of the phenyl and thiophene rings can be extended to create ligands with specific photophysical properties. | Photocatalysis, fluorescent sensors. researchgate.net |

Exploration in Functional Materials (e.g., Organic Pigments, Optical Materials)

Thiophene-containing compounds are widely explored for their use in functional organic materials due to their excellent electronic and optical properties. researchgate.net The π-conjugated system of the thiophene ring, extended by the phenyl group in this compound, forms the basis for its potential application in organic pigments and optical materials.

Derivatives of this compound can be designed to absorb and emit light at specific wavelengths, making them suitable for use as organic pigments or dyes. The color of these materials can be tuned by modifying the substituents on the thiophene and phenyl rings, which alters the energy levels of the molecular orbitals.

In the realm of optical materials, thiophene derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and non-linear optics. The ability to functionalize the this compound core allows for the synthesis of materials with tailored refractive indices, transparency, and other optical characteristics. For example, derivatives of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized and their electronic and nonlinear optical properties studied. nih.gov

Potential in Supramolecular Chemistry and Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

The rigid and planar structure of the phenylthiophene unit, combined with the reactive hydroxymethyl group, makes this compound a promising building block for the construction of supramolecular assemblies and porous framework materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

In COFs, which are crystalline porous polymers formed from organic building blocks linked by covalent bonds, the difunctional nature of a dicarboxylic acid derivative of this compound could be exploited. The defined geometry of the phenylthiophene unit would lead to well-ordered, porous structures with potential applications in gas storage, separation, and catalysis.

For MOFs, which consist of metal ions or clusters coordinated to organic ligands, the carboxylate derivative of this compound could act as a linker. The sulfur atom of the thiophene ring could also participate in coordination to the metal centers, leading to frameworks with unique topologies and properties. The synthesis of fluorinated MOFs has been successfully achieved using dicarboxylate building blocks. researchgate.net The pores within these frameworks could be functionalized by the properties of the phenylthiophene unit, making them suitable for selective adsorption or as catalytic reaction vessels.

The following table summarizes the potential of this compound derivatives in framework materials.

| Framework Type | Role of this compound Derivative | Potential Properties and Applications |

| Covalent Organic Frameworks (COFs) | As a difunctional building block (e.g., dicarboxylic acid). | High surface area, ordered porosity for gas storage, separation, and heterogeneous catalysis. |

| Metal-Organic Frameworks (MOFs) | As an organic linker (e.g., carboxylate) to coordinate with metal ions. | Tunable pore size and functionality for selective adsorption, drug delivery, and catalysis. researchgate.net |

Conclusions and Future Research Trajectories

Summary of Key Findings and Contributions

Research into thiophene (B33073) derivatives has established them as privileged heterocyclic scaffolds in medicinal chemistry and functional organic materials. nih.govnih.gov Thiophenes are known to be chemically stable and their versatile chemistry allows for extensive functionalization to fine-tune their properties. researchgate.net The core contributions of research in this area include:

Synthetic Versatility : A variety of synthetic methods, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have been developed for the synthesis of substituted thiophenes, providing access to a wide array of derivatives. nih.govnih.gov

Biological Significance : The thiophene nucleus is a component of numerous pharmacologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.govnih.gov This has made thiophene a key building block for medicinal chemists in the discovery of new drug candidates. clinicalresearchnewsonline.com

Materials Science Applications : Thiophene-based polymers and oligomers are cornerstones in the field of organic electronics, where their semiconductor, luminescence, and sensing capabilities are exploited in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.netresearchgate.net

Identification of Current Research Gaps

Despite the extensive research on thiophenes, specific knowledge gaps concerning (5-Phenylthiophen-2-yl)methanol are apparent.

Limited Compound-Specific Data : While there is a wealth of information on thiophenes as a class, detailed investigations focusing specifically on the physicochemical properties, reactivity, and full spectroscopic characterization of this compound are not widely published. Much of the available data pertains to related isomers like (4-phenylthiophen-2-yl)methanol (B8781678) or other substituted analogs. sigmaaldrich.comsigmaaldrich.com

Underdeveloped Biological Profiling : The specific biological activities of this compound have not been exhaustively studied. Although related nitro-substituted compounds show promise as antimicrobial agents, a comprehensive screening of this particular molecule against various biological targets is lacking. smolecule.com

Unexplored Derivatization Potential : The methanol (B129727) functional group serves as a convenient handle for further chemical modification. However, the synthesis and application of a diverse library of derivatives starting from this compound remain an underexplored area.

Lack of Advanced Application Studies : The application of this compound in advanced protocols, such as energy transfer-catalyzed dearomative cycloadditions, has not been reported, unlike other thiophene derivatives. acs.orgacs.org

Prospective Directions in Synthetic Organic Chemistry

Future synthetic efforts can address the current gaps and unlock new chemical possibilities.

Green and Efficient Synthesis : There is a need to develop more sustainable and atom-economical synthetic routes to this compound and its derivatives. nih.gov This includes optimizing metal-free reaction pathways and utilizing one-pot or multicomponent strategies to improve efficiency and reduce waste. nih.gov

Late-Stage Functionalization : Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid diversification of the core structure to generate libraries of compounds for biological screening or materials science applications. acs.org

Asymmetric Synthesis : The synthesis of chiral derivatives of this compound represents a significant opportunity. Enantiomerically pure compounds are often required for specific biological interactions, and developing asymmetric syntheses would be a major advancement.

Dearomatization Strategies : Exploring the reactivity of this compound in dearomatization reactions could provide access to novel, C(sp3)-rich three-dimensional molecular scaffolds, which are of high interest in medicinal chemistry. acs.org

Emerging Opportunities in Advanced Materials Science and Catalysis

The unique structure of this compound presents several promising avenues in materials science and catalysis.

Functional Polymers : The hydroxyl group can be used as a polymerization point or a site for grafting onto other polymers. This could lead to the creation of novel semiconducting polymers with tailored properties, such as improved solubility, processability, or specific functionalities like adhesion. acs.org

Covalent Organic Frameworks (COFs) : Incorporating this compound or its derivatives as building blocks into COFs could enhance their photocatalytic activity or be used to develop new sensory materials. researchgate.net

Organic Electronics : Further investigation into the electroluminescent and semiconducting properties of oligomers and polymers derived from this compound could lead to their use in next-generation OLEDs and OFETs. The phenyl substitution can influence molecular packing and charge transport properties. researchgate.net

Ligand Development for Catalysis : The thiophene ring and the methanol group can coordinate with metal centers. This opens up the possibility of designing novel ligands for homogeneous catalysis, potentially enabling new types of chemical transformations.

Interdisciplinary Research Synergies

The full potential of this compound can be realized through collaborations that bridge traditional scientific disciplines.

Medicinal Chemistry and Computational Science : A synergistic approach combining synthetic chemistry with in silico screening can accelerate the discovery of new therapeutic agents. nih.gov Computational docking studies can predict the binding affinity of this compound derivatives to biological targets like enzymes or receptors, guiding synthetic efforts toward the most promising candidates. nih.gov

Materials Science and Biomedical Engineering : The development of functional materials based on this compound for biomedical applications is a rich area for interdisciplinary research. For example, derivatives could be loaded into nanoparticles for targeted drug delivery, or polymers could be designed for use as scaffolds in tissue engineering or as components of biosensors. nih.gov

Synthetic Chemistry and Astrobiology : The recent discovery of thiophenic compounds on Mars by the Curiosity rover has opened up intriguing questions about the prebiotic origins of organic molecules. rroij.com Laboratory studies on the formation and stability of compounds like this compound under simulated Martian conditions could provide valuable insights for astrobiologists.

Q & A

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

- Answer :

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and simulated spectra.

- Multivariate Regression : Correlate solvent polarity parameters (e.g., ET(30)) with spectral shifts.

- Bayesian Optimization : Refine computational models using experimental datasets as priors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.